molecular formula C21H17N3O5S B2814093 (2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione CAS No. 463366-91-8

(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione

Cat. No.: B2814093
CAS No.: 463366-91-8
M. Wt: 423.44
InChI Key: ZWQQAKAUWGJPRG-LFIBNONCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2E)-6-phenyl-2-(3,4,5-trimethoxybenzylidene)-7H-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7(2H)-dione is a useful research compound. Its molecular formula is C21H17N3O5S and its molecular weight is 423.44. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary targets of this compound are proteins involved in cell growth and proliferation. The compound has been shown to inhibit tubulin, heat shock protein 90 (Hsp90), thioredoxin reductase (TrxR), histone lysine-specific demethylase 1 (HLSD1), activin receptor-like kinase-2 (ALK2), P-glycoprotein (P-gp), and platelet-derived growth factor receptor β .

Mode of Action

The compound interacts with its targets by binding to their active sites, thereby inhibiting their function. For instance, it has been found to inhibit tubulin polymerization, which is crucial for cell division . It also inhibits the function of Hsp90, a protein that helps other proteins fold properly .

Biochemical Pathways

The compound affects several biochemical pathways. By inhibiting tubulin polymerization, it disrupts the formation of the mitotic spindle, thereby preventing cell division . By inhibiting Hsp90, it disrupts protein folding, leading to the degradation of misfolded proteins . The compound also inhibits the function of TrxR, an enzyme involved in maintaining the redox state of cells .

Pharmacokinetics

Compounds with similar structures have been found to have good bioavailability and are able to cross the blood-brain barrier

Result of Action

The inhibition of the aforementioned targets leads to a halt in cell division, degradation of misfolded proteins, and disruption of the cellular redox state . These effects can lead to cell death, particularly in rapidly dividing cells such as cancer cells .

Action Environment

The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the compound’s solubility and therefore its bioavailability . Additionally, the presence of other compounds can affect its stability and efficacy .

Properties

IUPAC Name

(2E)-6-phenyl-2-[(3,4,5-trimethoxyphenyl)methylidene]-[1,3]thiazolo[3,2-b][1,2,4]triazine-3,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17N3O5S/c1-27-14-9-12(10-15(28-2)18(14)29-3)11-16-20(26)24-21(30-16)22-19(25)17(23-24)13-7-5-4-6-8-13/h4-11H,1-3H3/b16-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWQQAKAUWGJPRG-LFIBNONCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C=C2C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)/C=C/2\C(=O)N3C(=NC(=O)C(=N3)C4=CC=CC=C4)S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

423.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

463366-91-8
Record name (2E)-6-PHENYL-2-(3,4,5-TRIMETHOXYBENZYLIDENE)-7H-[1,3]THIAZOLO[3,2-B][1,2,4]TRIAZINE-3,7(2H)-DIONE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

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